molecular formula C20H26N4O3S B2804073 2-((4-(azepan-1-yl)pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1251603-22-1

2-((4-(azepan-1-yl)pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2804073
CAS RN: 1251603-22-1
M. Wt: 402.51
InChI Key: QLNPCCAIRHSMQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-(azepan-1-yl)pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide, also known as AZD-2461, is a small molecule inhibitor that has been identified as a potential cancer therapeutic agent. This compound has been shown to selectively target poly (ADP-ribose) polymerase (PARP), an enzyme that plays a crucial role in DNA repair.

Scientific Research Applications

Thiophene Analogues in Carcinogenicity Studies

Thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. This research highlights the importance of aromatic rings in biological activity and suggests that structural analogues of known carcinogens warrant thorough evaluation for safety in drug development processes (Ashby et al., 1978).

Pyrrolobenzimidazoles in Cancer Treatment

The design, chemistry, cytotoxicity, and antitumor activity of pyrrolobenzimidazole derivatives have been reviewed, indicating their significance as a class of antitumor agents. These findings underscore the potential of pyrimidine and its analogs in developing new therapeutic agents against cancer (Skibo, 1998).

Bioactive Heterocyclic Compounds

Furan and thiophene moieties, as part of heterocyclic compounds, play a critical role in the medicinal chemistry of purine and pyrimidine nucleobases and nucleosides. This review emphasizes the utility of heteroaryl substituents in enhancing the activity of bioactive molecules, suggesting potential applications for compounds with similar structural features (Ostrowski, 2022).

Pyranopyrimidine Derivatives in Medicinal Chemistry

The review on pyranopyrimidine derivatives showcases their significance as key precursors for pharmaceutical applications, highlighting the use of hybrid catalysts in synthesizing these scaffolds. This area of research is indicative of the potential for compounds with pyrimidine cores in drug discovery and development (Parmar et al., 2023).

Azepane-Based Motifs in Drug Discovery

Azepane-based compounds exhibit a wide range of pharmacological properties, underscoring the structural diversity and therapeutic potential of azepane-containing analogs in treating various diseases. This review suggests that compounds incorporating azepane motifs may serve as promising leads in the discovery of new drugs (Zha et al., 2019).

properties

IUPAC Name

2-[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-26-16-8-7-15(13-17(16)27-2)22-19(25)14-28-20-21-10-9-18(23-20)24-11-5-3-4-6-12-24/h7-10,13H,3-6,11-12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNPCCAIRHSMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(azepan-1-yl)pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

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